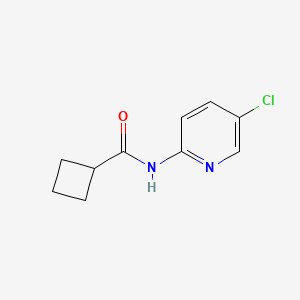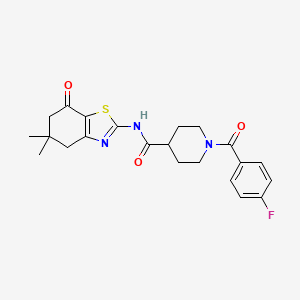
N-(5-chloro-2-pyridinyl)cyclobutanecarboxamide
Descripción general
Descripción
N-(5-chloro-2-pyridinyl)cyclobutanecarboxamide, also known as CP-945,598, is a chemical compound that has been extensively studied for its potential applications in the field of pharmaceuticals. This compound belongs to the class of pyridine derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory and analgesic effects. In
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-pyridinyl)cyclobutanecarboxamide involves the inhibition of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are natural compounds that play a role in pain and inflammation. By inhibiting FAAH, N-(5-chloro-2-pyridinyl)cyclobutanecarboxamide increases the levels of endocannabinoids, leading to reduced pain and inflammation.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)cyclobutanecarboxamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, as well as the expression of adhesion molecules such as ICAM-1 and VCAM-1. It has also been found to reduce the activation of microglia, which are cells that play a role in inflammation in the central nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(5-chloro-2-pyridinyl)cyclobutanecarboxamide is its specificity for FAAH, which makes it a useful tool for studying the role of endocannabinoids in pain and inflammation. However, one limitation of this compound is its relatively low potency, which means that high concentrations are required to achieve significant effects.
Direcciones Futuras
There are several future directions for research on N-(5-chloro-2-pyridinyl)cyclobutanecarboxamide. One area of interest is the development of more potent and selective FAAH inhibitors for use in clinical trials. Another area of interest is the investigation of the effects of N-(5-chloro-2-pyridinyl)cyclobutanecarboxamide on other biological pathways, such as the immune system and the endocannabinoid system. Additionally, further research is needed to explore the potential applications of this compound in the treatment of various inflammatory conditions and cancer.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-pyridinyl)cyclobutanecarboxamide has been extensively studied for its potential applications in the field of pharmaceuticals. It has been found to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. It has also been studied for its potential use in the treatment of neuropathic pain and cancer.
Propiedades
IUPAC Name |
N-(5-chloropyridin-2-yl)cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-8-4-5-9(12-6-8)13-10(14)7-2-1-3-7/h4-7H,1-3H2,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQWNQHUTOHSRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)cyclobutanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-1,3-benzodioxol-5-yl-N~2~-(2-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4734299.png)
![6-[2-(difluoromethoxy)-5-methylphenyl]-3-(4-methylphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B4734304.png)
![(2-bromo-4-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4734312.png)
![methyl 4-[4-(benzyloxy)benzylidene]-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4734319.png)
![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-(1-phenylethyl)benzamide](/img/structure/B4734322.png)

![N-(2-chlorophenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4734343.png)

![5-[(propylthio)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B4734361.png)
![5-[(4-ethoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B4734388.png)
![4,6-dimethyl-2-[({5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-oxadiazol-2-yl}methyl)thio]pyrimidine](/img/structure/B4734395.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,5-trimethyl-4-isoxazolesulfonamide](/img/structure/B4734414.png)
![{2-[(2-fluorobenzyl)oxy]-1-naphthyl}methanol](/img/structure/B4734417.png)
![methyl 5-methyl-2-{[(4-pyridinylamino)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4734425.png)